2-Ethyl-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
“2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The course of the reaction was monitored by chromatography–mass-spectrometry . The 8-hexyl analogs of several 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-ones were synthesized to reveal the influence of the N-substituent on the anti-ulcer activity .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 32 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C10H18N2O . The molecular weight of its hydrochloride form is 218.72 g/mol .Scientific Research Applications
Antihypertensive Activity : Research has shown that certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit antihypertensive properties. For example, compounds substituted with 2-(3-indolyl)ethyl at the 8 position have been identified as active against hypertension in spontaneous hypertensive rats (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists : Some spiropiperidines, including those derived from 1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been found to be potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds show potential in treating conditions like bronchoconstriction (Smith et al., 1995).
Muscarinic Agonists : Studies have synthesized spirooxazolidine-2,4-dione derivatives related to 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione and evaluated them as potential muscarinic agonists, which could be useful in treating dementia (Tsukamoto et al., 1993).
Antibacterial and Antifungal Agents : Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a class of compounds including the diazaspiro[4.5]decan-3-one structure, have been synthesized and shown to possess antibacterial and antifungal properties (Thanusu et al., 2011).
Supramolecular Arrangements : The structural and crystallographic properties of cyclohexane-5-spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decan-2-one variants, have been explored for their role in supramolecular arrangements (Graus et al., 2010).
Anticonvulsant Agents : Novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated as anticonvulsant agents, demonstrating protective effects against seizures (Madaiah et al., 2012).
T-Type Calcium Channel Antagonists : Compounds based on 2,8-diazaspiro[4.5]decan-1-one have been designed as T-type calcium channel inhibitors, showing potential in treating conditions related to these channels (Fritch & Krajewski, 2010).
Safety and Hazards
The safety data sheet for “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” could involve further structural optimization. For instance, compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells. Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one are Receptor Interacting Protein Kinase 1 (RIPK1) and TYK2/JAK1 . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . TYK2/JAK1 are key regulators of immune responses and inflammation .
Mode of Action
This compound inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway . It also acts as a selective dual inhibitor of TYK2/JAK1 .
Biochemical Pathways
By inhibiting RIPK1, this compound prevents the activation of necroptosis, a pathway that leads to cell death . The inhibition of TYK2/JAK1 disrupts the signaling pathways that regulate the expression of genes related to immune responses and inflammation .
Result of Action
The inhibition of RIPK1 by this compound can prevent necroptosis, thereby protecting cells from death . Its action on TYK2/JAK1 can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells, leading to anti-inflammatory effects .
Properties
IUPAC Name |
2-ethyl-2,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEOILWMDWYNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCNCC2)CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.